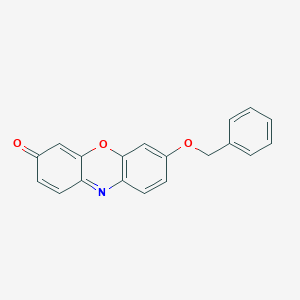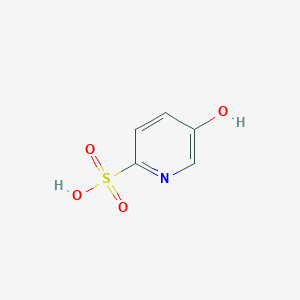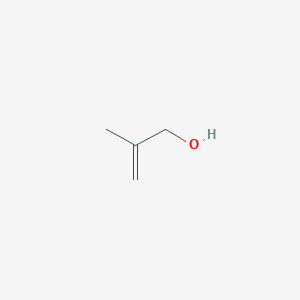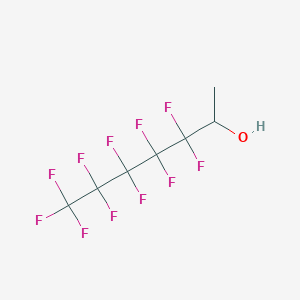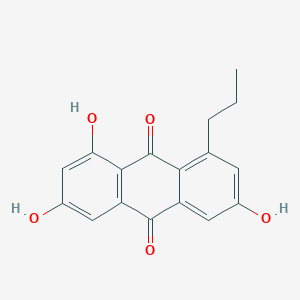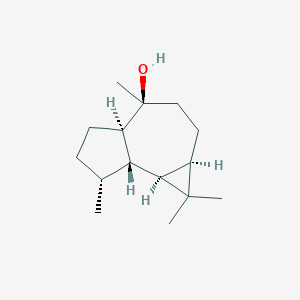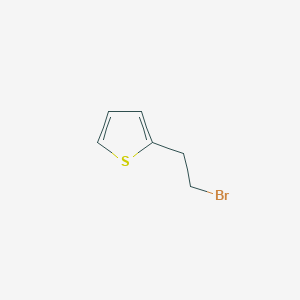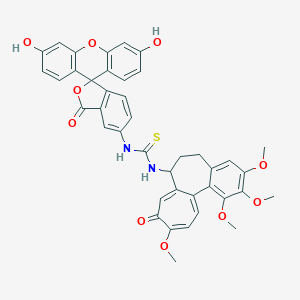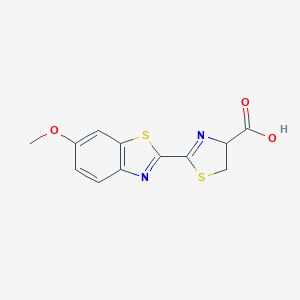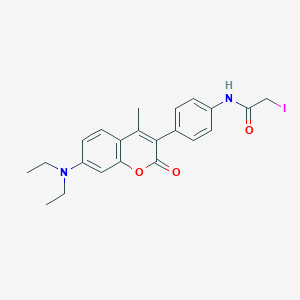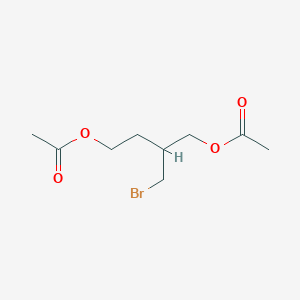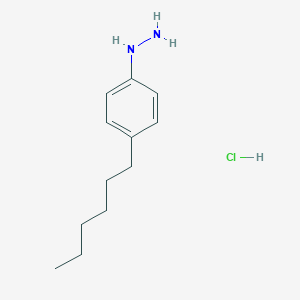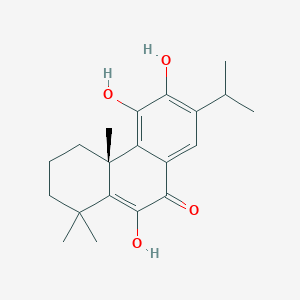
14-deoxycoleon U
Übersicht
Beschreibung
14-deoxycoleon U is a natural abietane-type diterpene . It has been found to exhibit anti-termitic activity and is highly active against both wood-decay fungi . It also shows antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Micrococcus luteus .
Molecular Structure Analysis
The molecular formula of 14-deoxycoleon U is C20H26O4 . Its average mass is 330.418 Da and its monoisotopic mass is 330.183105 Da .Physical And Chemical Properties Analysis
14-deoxycoleon U is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 544.4±50.0 °C at 760 mmHg, and vapor pressure is 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 91.6±0.4 cm3 and a molar volume of 263.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Potential in Lung Adenocarcinoma
14-Deoxycoleon U, a natural abietane-type diterpene, demonstrates significant potential in treating lung adenocarcinoma. In vitro and in vivo studies reveal its ability to inhibit cell proliferation through caspase-dependent apoptosis. This compound induces apoptosis via endoplasmic reticulum (ER) stress and promotes cell death by autophagy. Additionally, it causes cell cycle arrest in cancer cells by regulating various cell cycle proteins and shows fewer adverse effects compared to traditional chemotherapy drugs like adriamycin (Peng et al., 2019).
Pharmacological Properties in Conifer Cones
Abietane-type diterpenoids, including 14-Deoxycoleon U, isolated from Taxodium distichum cones, have been evaluated for their biological properties. In vitro studies suggest that 14-Deoxycoleon U possesses significant inhibitory activities against prolyl oligopeptidase (POP) and 17α-hydroxylase/C17,20-lyase (CYP17), highlighting its potential in pharmacological applications. This research opens avenues for the use of natural diterpenoids in developing new therapeutic agents (Kusumoto et al., 2014).
Induction of Fatty Liver in Mice
A study on Coleus forskohlii extract (CFE), which contains 14-Deoxycoleon U, revealed its role in inducing hepatic cytochrome P450 (CYP) and fatty liver in mice. This compound was identified as a major active compound in CFE causing fatty liver, providing valuable insights for the safety assessment of dietary supplements containing CFE (Umegaki et al., 2019).
Zukünftige Richtungen
14-deoxycoleon U has shown potential as an anti-cancerous lead compound for lung cancer treatment . Further investigations are required to clarify the relationship between 14-deoxycoleon U-induced apoptosis and cell cycle arrest . It may also be worthwhile to explore its potential applications in treating other types of cancer or diseases.
Eigenschaften
IUPAC Name |
(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFALZMZLBCVCD-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316595 | |
| Record name | 14-Deoxycoleon U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-deoxycoleon U | |
CAS RN |
88664-09-9 | |
| Record name | 14-Deoxycoleon U | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88664-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Deoxycoleon U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



